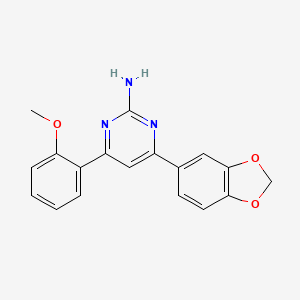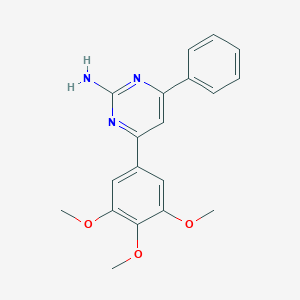
4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (abbreviated as 4-MTP-PY) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of a pyrimidine ring and an aromatic ring, with a methyl group attached to the aromatic ring. 4-MTP-PY has been widely studied in the fields of chemistry, biology, and medicine due to its interesting and unique properties. In
科学研究应用
4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been used to study the properties of organic radical anions. 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in the synthesis of 2,4-disubstituted pyrimidine derivatives, which have potential applications in the fields of drug discovery and medicinal chemistry. In addition, 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used as a building block for the synthesis of various heterocyclic compounds.
作用机制
The exact mechanism of action of 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound has an affinity for metal ions, which allows it to act as a fluorescent probe for the detection of metal ions in aqueous solutions. Additionally, 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is believed to act as a radical scavenger, which allows it to be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not well understood. However, it is believed that the compound has the potential to interact with certain proteins and enzymes in the body, which could lead to certain physiological effects. Additionally, 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have antioxidant activity, which could be beneficial in certain medical applications.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its high solubility in water, which makes it easy to work with. Additionally, 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is relatively stable, which makes it suitable for use in long-term experiments. However, 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is relatively expensive, which can be a limitation for some laboratory experiments.
未来方向
There are a number of potential future directions for 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine research. For example, further research into its biochemical and physiological effects could lead to the development of new medical applications. Additionally, further research into its structure-activity relationships could lead to the development of new synthetic methods for heterocyclic compounds. Finally, further research into its metal ion affinity could lead to the development of new fluorescent probes for the detection of metal ions.
合成方法
The synthesis of 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves a multi-step process. The first step is the synthesis of 4-methylphenyl-2-aminopyrimidine, which is done by treating 4-methylphenylhydrazine with formamide in the presence of an acid catalyst. The second step is the synthesis of 4-methylphenyl-6-methoxypyrimidin-2-amine, which is done by treating 4-methylphenyl-2-aminopyrimidine with dimethylformamide dimethylacetal in the presence of an acid catalyst. The third step is the synthesis of 4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, which is done by treating 4-methylphenyl-6-methoxypyrimidin-2-amine with trimethyl orthoformate in the presence of an acid catalyst.
属性
IUPAC Name |
4-(3-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-6-5-7-13(8-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMOLDPFWDVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)



